Ethyl 11-chloroundecanoate
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Overview
Description
Ethyl 11-chloroundecanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers . This compound, specifically, is a derivative of 11-chloroundecanoic acid and ethanol, characterized by its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and solvent-free conditions can also be employed to enhance the reaction rate and minimize environmental impact .
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Hydrolysis: 11-chloroundecanoic acid and ethanol.
Reduction: 11-chloroundecanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 11-chloroundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 11-chloroundecanoate primarily involves its hydrolysis to release 11-chloroundecanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the acid and alcohol . This process is catalyzed by enzymes such as esterases in biological systems .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butanoate: Found in pineapple oil and used in perfumes and flavorings.
Isopentyl acetate: Known for its banana-like odor and used in the fragrance industry.
Uniqueness: Ethyl 11-chloroundecanoate is unique due to the presence of a chlorine atom in its structure, which imparts distinct reactivity and properties compared to other esters. This chlorine atom allows for various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H25ClO2 |
---|---|
Molecular Weight |
248.79 g/mol |
IUPAC Name |
ethyl 11-chloroundecanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
InChI Key |
VUBQSOOCFBVENW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCl |
Origin of Product |
United States |
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